Demoxytocin

Catalog No.
S525636
CAS No.
113-78-0
M.F
C43H65N11O12S2
M. Wt
992.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demoxytocin

CAS Number

113-78-0

Product Name

Demoxytocin

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C43H65N11O12S2

Molecular Weight

992.2 g/mol

InChI

InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63)/t23-,26-,27-,28-,29-,30-,31-,36-/m0/s1

InChI Key

GTYWGUNQAMYZPF-QPLNMOKZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-mercaptopropionateoxytoxin, deaminooxytocin, deaminooxytocin, (enantio)-isomer, demoxytocin, desaminooxytocin, ODA-914, Sandopart

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

The exact mass of the compound Demoxytocin is 991.4256 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. It belongs to the ontological category of oligopeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Demoxytocin (CAS 113-78-0) is a synthetic, desamino analogue of the peptide hormone oxytocin, engineered to overcome the severe pharmacokinetic limitations of the native nonapeptide[1]. By replacing the N-terminal cysteine with β-mercaptopropionic acid, the molecule eliminates the free amino group, fundamentally altering its susceptibility to enzymatic degradation [2]. For pharmaceutical procurement and formulation development, Demoxytocin serves as a high-stability, high-potency alternative to standard oxytocin. It is specifically selected when manufacturing workflows require active pharmaceutical ingredients (APIs) compatible with non-sterile, transmucosal (buccal) delivery systems rather than continuous intravenous infusions [3].

Attempting to substitute Demoxytocin with generic oxytocin in advanced formulation pipelines fails due to critical differences in enzymatic stability and administration requirements [1]. Native oxytocin is rapidly cleaved by oxytocinase (leucine aminopeptidase) and salivary enzymes, strictly limiting its use to sterile intravenous or intramuscular injections that require cold-chain logistics and continuous clinical monitoring [2]. Conversely, Demoxytocin’s structural modification grants it complete resistance to these aminopeptidases, allowing it to remain intact during transmucosal absorption [3]. Substituting oxytocin into a buccal or oral solid-dose manufacturing line will result in total loss of API efficacy, making Demoxytocin a non-interchangeable precursor for non-invasive uterotonic and lactogenic products [1].

Resistance to Aminopeptidase Degradation

The primary structural differentiator of Demoxytocin is its desamino N-terminus, which provides absolute resistance to degradation by serum oxytocinase and leucylaminopeptidase [1]. While native oxytocin is rapidly hydrolyzed by these enzymes, Demoxytocin remains structurally intact, preventing premature API loss in biological fluids, including saliva [2].

Evidence DimensionSusceptibility to oxytocinase/salivary enzyme cleavage
Target Compound DataComplete resistance (no cleavage)
Comparator Or BaselineNative Oxytocin (Rapidly cleaved and inactivated)
Quantified Difference100% reduction in aminopeptidase-mediated degradation
ConditionsIn vivo serum and salivary enzyme exposure

This resistance is the mandatory prerequisite for formulating the peptide into buccal tablets, bypassing the need for sterile injectable manufacturing facilities.

Pharmacokinetic Half-Life and Duration of Action

Due to its resistance to enzymatic breakdown, Demoxytocin exhibits a significantly extended pharmacokinetic profile compared to the native hormone [1]. Standard oxytocin has a highly transient circulating half-life of approximately 5 minutes, necessitating continuous intravenous infusion to maintain therapeutic levels [2]. In contrast, Demoxytocin provides a sustained duration of action lasting up to 180 minutes post-administration[3].

Evidence DimensionDuration of physiological action / Half-life
Target Compound DataDuration of action up to 180 minutes
Comparator Or BaselineOxytocin (Circulating half-life of ~5 minutes)
Quantified Difference>30-fold extension in functional duration
ConditionsSystemic circulation post-administration

An extended half-life allows manufacturers to design single-dose or intermittent-dose products, drastically simplifying clinical administration logistics compared to continuous IV drips.

Specific Uterotonic Potency

The structural modifications in Demoxytocin not only enhance stability but also increase its binding efficacy at the oxytocin receptor (OXTR) [1]. Quantitative pharmacological assessments demonstrate that the specific uterotonic activity of Demoxytocin is approximately twice that of native oxytocin[2].

Evidence DimensionUterotonic activity
Target Compound Data2x baseline activity
Comparator Or BaselineOxytocin (1x baseline activity)
Quantified Difference100% increase in specific uterotonic potency
ConditionsIn vivo uterine smooth muscle contraction assays

Higher potency reduces the mass of API required per dosage unit, optimizing yield and lowering the cost of goods sold (COGS) for solid-dose peptide formulations.

Manufacturability and Formulation Compatibility

The combined effects of enzymatic stability and high potency allow Demoxytocin to be processed into solid buccal tablets, a formulation pathway strictly prohibited for native oxytocin [1]. While oxytocin formulations are restricted to liquid injectables requiring aseptic fill-finish processes, Demoxytocin can be compounded with standard excipients (e.g., sucrose, lactose monohydrate) for transmucosal delivery[2].

Evidence DimensionViable formulation pathways
Target Compound DataCompatible with solid buccal tablet manufacturing
Comparator Or BaselineOxytocin (Restricted to sterile liquid injectables)
Quantified DifferenceElimination of aseptic fill-finish requirements
ConditionsIndustrial pharmaceutical manufacturing and formulation

Shifting from sterile liquid injectables to solid oral/buccal manufacturing drastically reduces production overhead, facility requirements, and cold-chain distribution costs.

Solid-Dose Uterotonic Formulation Development

Because Demoxytocin is resistant to salivary enzymes and oxytocinase, it is the premier API choice for developing buccal and sublingual uterotonic tablets [1]. This application directly leverages its enzymatic stability, allowing pharmaceutical companies to bypass the expensive aseptic fill-finish lines required for traditional oxytocin injectables.

Long-Acting Oxytocin Receptor Agonist Research

In pharmacological research targeting the oxytocin receptor (OXTR), Demoxytocin serves as a superior stable probe compared to native oxytocin [2]. Its extended duration of action (up to 180 minutes) and higher potency make it ideal for sustained receptor engagement studies without the confounding variable of rapid peptide degradation [3].

Non-Invasive Veterinary Obstetrics

In veterinary medicine, managing labor and lactation in livestock often precludes the use of continuous IV infusions. Demoxytocin's ability to be administered via transmucosal routes, combined with its 2x higher uterotonic potency, provides a highly processable and easily administered alternative to standard oxytocin injections for large animal obstetrics[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

11

Exact Mass

991.42555890 Da

Monoisotopic Mass

991.42555890 Da

Heavy Atom Count

68

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2N9HM3X95F

Sequence

CYIQNCPLG

MeSH Pharmacological Classification

Oxytocics

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01B - Posterior pituitary lobe hormones
H01BB - Oxytocin and analogues
H01BB01 - Demoxytocin

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Oxytocin
OXTR [HSA:5021] [KO:K04229]

Other CAS

113-78-0

Wikipedia

Demoxytocin

Dates

Last modified: 02-18-2024
1: Pliska V, Jutz G. Kinetics of oxytocin and deaminooxytocin displacement from the OXTR-receptor compartment in rat uterus ex vivo. Biochem Pharmacol. 2018 Feb;148:278-287. doi: 10.1016/j.bcp.2018.01.006. Epub 2018 Jan 5. PubMed PMID: 29309759.
2: Rousslang KW, Reid PJ, Holloway DM, Haynes DR, Dragavon J, Ross JB. Time-resolved phosphorescence of tyrosine, tyrosine analogs, and tyrosyl residues in oxytocin and small peptides. J Protein Chem. 2002 Nov;21(8):547-55. PubMed PMID: 12638657.
3: Chen L, Zoulíková I, Slaninová J, Barany G. Synthesis and pharmacology of novel analogues of oxytocin and deaminooxytocin: directed methods for the construction of disulfide and trisulfide bridges in peptides. J Med Chem. 1997 Mar 14;40(6):864-76. PubMed PMID: 9083475.
4: Chen L, Bauerová H, Slaninová J, Barany G. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin. Pept Res. 1996 May-Jun;9(3):114-21. PubMed PMID: 8875590.
5: Liwo A, Tempczyk A, Ołdziej S, Shenderovich MD, Hruby VJ, Talluri S, Ciarkowski J, Kasprzykowski F, Lankiewicz L, Grzonka Z. Exploration of the conformational space of oxytocin and arginine-vasopressin using the electrostatically driven Monte Carlo and molecular dynamics methods. Biopolymers. 1996 Feb;38(2):157-75. PubMed PMID: 8589250.
6: de Groot AN, Hekster YA, Vree TB, van Dongen PW. Oxytocin and desamino-oxytocin tablets are not stable under simulated tropical conditions. J Clin Pharm Ther. 1995 Apr;20(2):115-9. PubMed PMID: 7650072.
7: Munson MC, Lebl M, Slaninová J, Barany G. Solid-phase synthesis and biological activity of the parallel dimer of deamino-oxytocin. Pept Res. 1993 May-Jun;6(3):155-9. PubMed PMID: 8318747.
8: Husain J, Blundell TL, Cooper S, Pitts JE, Tickle IJ, Wood SP, Hruby VJ, Buku A, Fischman AJ, Wyssbrod HR, et al. The conformation of deamino-oxytocin: X-ray analysis of the 'dry' and 'wet' forms. Philos Trans R Soc Lond B Biol Sci. 1990 Apr 27;327(1243):625-54. Erratum in: Philos Trans R Soc Lond Biol 1990 Jun 30;328(1251):239. PubMed PMID: 1972289.
9: Liwo A, Tempczyk A, Grzonka Z. Molecular mechanics calculations on deaminooxytocin and on deamino-arginine-vasopressin and its analogues. J Comput Aided Mol Des. 1989 Jan;2(4):281-309. PubMed PMID: 2715790.
10: Hauksson A, Akerlund M, Melin P. Uterine blood flow and myometrial activity at menstruation, and the action of vasopressin and a synthetic antagonist. Br J Obstet Gynaecol. 1988 Sep;95(9):898-904. PubMed PMID: 3191063.
11: Urry DW. On the development of the conformation of deamino oxytocin. Int J Pept Protein Res. 1987 Nov;30(5):701-3. PubMed PMID: 3436708.
12: Melin P, Trojnar J, Johansson B, Vilhardt H, Akerlund M. Synthetic antagonists of the myometrial response to vasopressin and oxytocin. J Endocrinol. 1986 Oct;111(1):125-31. PubMed PMID: 3783079.
13: Wood SP, Tickle IJ, Treharne AM, Pitts JE, Mascarenhas Y, Li JY, Husain J, Cooper S, Blundell TL, Hruby VJ, et al. Crystal structure analysis of deamino-oxytocin: conformational flexibility and receptor binding. Science. 1986 May 2;232(4750):633-6. PubMed PMID: 3008332.
14: Mehta AC. Buccal and oral drugs: induction of labour. Acta Chir Hung. 1986;27(3):157-63. PubMed PMID: 3469841.
15: Sørensen SS, Brocks V, Lenstrup C. Induction of labor and cervical ripening by intracervical prostaglandin E2. Obstet Gynecol. 1985 Jan;65(1):110-4. PubMed PMID: 3880877.
16: Westergaard JG, Lange AP, Pedersen GT, Secher NJ. Use of oral oxytocics for stimulation of labor in cases of premature rupture of the membranes at term. A randomized comparative study of prostaglandin E2 tablets and demoxytocin resoriblets. Acta Obstet Gynecol Scand. 1983;62(2):111-6. PubMed PMID: 6575576.
17: Westergaard JG, Lange AP, Pedersen GT, Secher NJ. Oral oxytocics for induction of labor. A randomized study of prostaglandin E2 tablets and demoxytocin resoriblets. Acta Obstet Gynecol Scand. 1983;62(2):103-10. PubMed PMID: 6575575.
18: Lange AP, Westergaard JG, Secher NJ, Pedersen GT. Labor induction with prostaglandins. Acta Obstet Gynecol Scand Suppl. 1983;113:177-85. PubMed PMID: 6574677.
19: Lange AP, Secher NJ, Westergaard JG, Skovgård I. Neonatal jaundice after labour induced or stimulated by prostaglandin E2 or oxytocin. Lancet. 1982 May 1;1(8279):991-4. PubMed PMID: 6122848.
20: Lykkesfeldt G, Osler M. Induction of labor with oral prostaglandin E2 and buccal demoxytocin without amniotomy. Acta Obstet Gynecol Scand. 1981;60(4):429-30. PubMed PMID: 7282312.

Explore Compound Types